N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine
Description
Properties
CAS No. |
141598-82-5 |
|---|---|
Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-phenyl-2-prop-2-ynylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C17H13N3S/c1-2-12-21-17-19-15-11-7-6-10-14(15)16(20-17)18-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19,20) |
InChI Key |
RDMYZHPJPBVFLI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloroquinazoline with N-phenyl-2-propyn-1-amine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Click Chemistry for Triazole Derivatives
The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This reaction is pivotal for introducing pharmacophoric groups:
-
Reaction Protocol :
Example Products :
Biological Activity-Driven Modifications
The compound’s derivatives exhibit enhanced interactions with enzymes through strategic substitutions:
-
COX-II Inhibition : Morpholin-4-yl substituents at the 2-position improve selectivity (IC₅₀ = 0.8 μM) .
-
Antimicrobial Activity : Alkyl chains at the 3-position increase lipophilicity, enhancing membrane penetration .
-
Quorum Sensing Inhibition : Cyclopropyl groups at the 3-position improve binding to PqsR (73.4% inhibition at 100 μM) .
Structure-Activity Relationship (SAR) Insights :
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine has shown promise in the development of pharmaceuticals due to its structural characteristics that enhance biological activity. The compound's unique propynylthio substitution increases its lipophilicity, which may improve its interaction with biological targets compared to more polar analogues.
Anti-inflammatory Properties
Research indicates that quinazoline derivatives exhibit significant anti-inflammatory effects. This compound can serve as a lead compound for the development of selective inhibitors targeting cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains suggests potential applications in treating infections where antibiotic resistance is a concern .
Anticancer Potential
Quinazoline derivatives are known for their anticancer activities. This compound's ability to interact with key biological targets positions it as a potential candidate for cancer therapeutics. Studies have shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Chemical Biology
In chemical biology, this compound serves as a valuable probe for studying biological processes and interactions at the molecular level.
Molecular Docking Studies
Molecular docking studies have indicated that this compound can effectively bind to active sites of enzymes involved in critical metabolic pathways. For instance, it has been shown to interact with COX-II and various kinases, suggesting its potential as a scaffold for designing selective inhibitors .
Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profile. Comparative studies with other quinazoline derivatives reveal that modifications in substituents can significantly impact biological activity, allowing researchers to tailor compounds for specific therapeutic applications .
Research Findings and Case Studies
Recent research highlights the diverse applications of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amines in various therapeutic areas.
Mechanism of Action
The mechanism of action of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4-amine Derivatives
Structural and Functional Group Variations
Key structural analogs of N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine include:
Key Observations:
Morpholinyl/Pyrrolidinyl: Polar groups that enhance solubility and hydrogen-bonding capacity, as seen in analgesics and lysin inhibitors .
N4 Substituents :
- Phenyl vs. Alkyl : The phenyl group (in the target compound) may promote π-π stacking in hydrophobic pockets, while alkyl chains (e.g., phenethyl) could improve membrane permeability .
Example:
In -chloro-6,7-dimethoxyquinazoline reacts with pyrrolidine to yield 2-pyrrolidinyl derivatives . A similar approach could apply to the target compound.
Pharmacological and Physicochemical Properties
- Morpholinyl Derivatives : Exhibit analgesic activity with IC50 values in micromolar ranges, as predicted by 3D-QSAR models . The morpholine oxygen may stabilize interactions with polar kinase domains.
- Pyrrolidinyl Derivatives : Demonstrated selectivity for lysin inhibition (compound 4: IC50 = 0.8 μM) due to basic amine interactions with catalytic sites .
- Prop-2-yn-1-ylthio: The alkyne-thioether group may improve metabolic stability compared to morpholine or pyrrolidine, as sulfur atoms resist oxidation.
Hypothesized Advantages of Prop-2-yn-1-ylthio:
Enhanced lipophilicity (logP >3) compared to morpholinyl (logP ~2.5).
Potential for irreversible binding via alkyne-mediated click chemistry or thiol conjugation.
Biological Activity
N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine, a member of the quinazoline family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a quinazoline core with a phenyl group and a prop-2-yn-1-ylthio substituent, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Structural Characteristics
The structural formula for this compound can be represented as:
This compound's unique propynylthio substitution potentially enhances its lipophilicity and biological activity compared to more polar analogues.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways.
Case Study:
In vitro studies have demonstrated that quinazoline derivatives can effectively inhibit cell proliferation in multiple cancer types. For example, compounds structurally similar to N-Phenyl derivatives have shown IC50 values ranging from 0.05 μM to 0.18 μM against human lung cancer (A549) and breast cancer (MCF7) cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N-Phenyl derivative | A549 (lung) | 0.05 |
| N-Phenyl derivative | MCF7 (breast) | 0.18 |
2. Antimicrobial Activity
N-Phenyl derivatives have also been investigated for their antimicrobial properties, particularly against Pseudomonas aeruginosa. The compound acts as a quorum sensing inhibitor, disrupting biofilm formation and virulence factor production.
Research Findings:
Molecular docking studies reveal that this compound can bind effectively to the PqsR receptor, which is crucial for quorum sensing in Pseudomonas aeruginosa. The binding involves hydrogen bonds with key amino acid residues such as GLN194 and PHE221, enhancing its potential as an antimicrobial agent.
Quorum Sensing Inhibition Results:
Studies indicate that N-Phenyl derivatives can inhibit the production of pyocyanin—a virulence factor—by up to 73% at concentrations of 100 µM .
| Compound | Activity | Inhibition (%) at 100 µM |
|---|---|---|
| N-Phenyl derivative | Quorum sensing inhibition | 73 |
3. Anti-inflammatory Activity
Quinazolines are recognized for their anti-inflammatory properties. The structural characteristics of N-Phenyl derivatives suggest potential applications in developing selective COX-II inhibitors.
Mechanistic Insights:
The interaction of quinazoline derivatives with COX-II has been documented, suggesting that modifications in the structure can lead to enhanced selectivity and potency against inflammatory pathways.
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of N-Phenyl derivatives typically involves nucleophilic substitution reactions, often utilizing propargyl bromide in the presence of bases like potassium carbonate. Recent advancements have improved yields using catalysts such as copper nanoparticles.
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological profiles of these compounds. Modifications at various positions on the quinazoline core have been shown to significantly impact biological activity.
Q & A
Q. What are the standard synthetic routes for N-Phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4-amine, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, prop-2-yn-1-ylthio groups are introduced using alkynyl thiols under Cu(I)-catalyzed conditions in solvents like toluene or THF. Optimizing yield (typically 70–90%) involves controlling temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for structural validation, and how are they interpreted?
- 1H/13C NMR : Key signals include the quinazoline aromatic protons (δ 7.5–8.5 ppm), propynylthio group (triplet for ≡C-H at δ 2.8–3.2 ppm), and sulfur-linked CH2 (δ 3.5–4.0 ppm).
- HR-MS : Molecular ion peaks (e.g., [M+H]+) must match theoretical masses within 5 ppm error.
- IR : Stretching vibrations for C≡C (2100–2250 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups .
Q. What pharmacological targets are associated with quinazolin-4-amine derivatives?
These compounds often target enzymes like COX-II, tyrosine kinases, or histone methyltransferases. For example, morpholinyl-substituted derivatives show COX-II inhibition (IC50: 0.12–1.8 µM) via hydrophobic interactions in the enzyme’s active site .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol). These insights guide modifications to enhance binding affinity or solubility .
Q. What strategies resolve discrepancies between computational predictions and experimental data?
- Contradiction in NMR shifts : Compare DFT-calculated chemical shifts (GIAO method) with experimental values to identify conformational mismatches.
- Thermodynamic inconsistencies : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to better model dispersion forces .
Q. How are 3D-QSAR models developed for structure-activity relationship (SAR) studies?
- Data set : 20–30 derivatives with IC50 values against a target (e.g., COX-II).
- Descriptors : Steric, electrostatic, and hydrophobic fields generated via CoMFA/CoMSIA.
- Validation : Leave-one-out cross-validation (q² >0.5) and external test sets (r² >0.6). Models identify critical substituents (e.g., morpholinyl groups enhance selectivity) .
Q. What crystallographic methods ensure accurate structural determination?
- Data collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron sources.
- Refinement : SHELXL for anisotropic displacement parameters and WinGX for visualization.
- Validation : R-factor <0.05 and electron density maps confirming absence of disorder .
Q. How are in vitro antiproliferative activities evaluated, and what mechanistic insights are sought?
- Assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Mechanisms : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blot for kinase inhibition (e.g., EGFR phosphorylation).
- SAR : Propynylthio groups enhance membrane permeability, while quinazoline scaffolds inhibit ATP-binding pockets .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., CuI vs. Pd(PPh3)4) and solvents (DMF vs. THF) for yield improvement .
- Data Reproducibility : Triplicate experiments with error margins <5% for biological assays.
- Computational Validation : Benchmark DFT methods against experimental crystallographic data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
